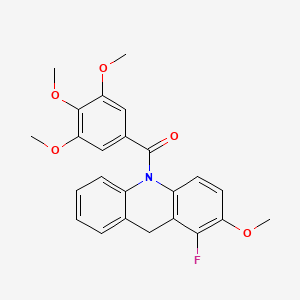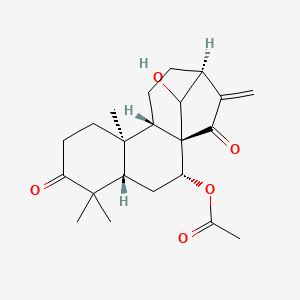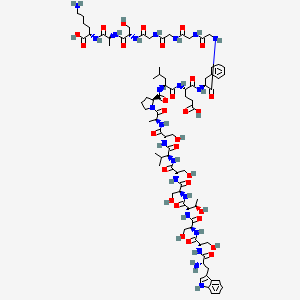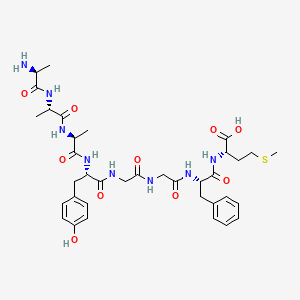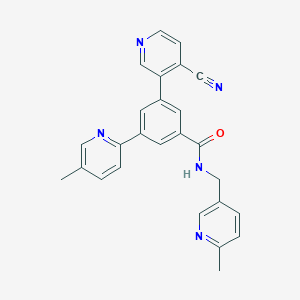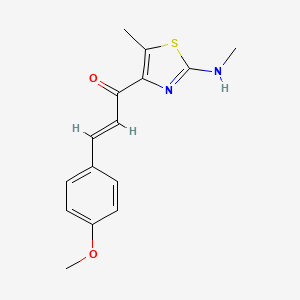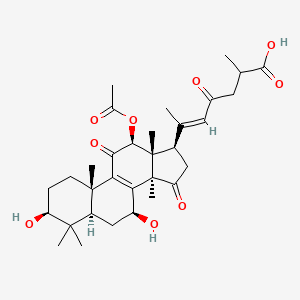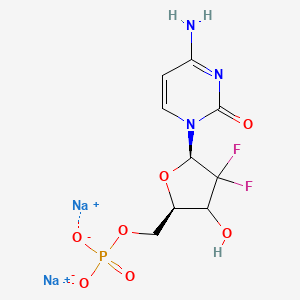
Gemcitabine monophosphate (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gemcitabine monophosphate (disodium) is a nucleoside analog used primarily in the treatment of various cancers. It is a derivative of gemcitabine, which is a chemotherapeutic agent known for its efficacy against pancreatic cancer, non-small cell lung carcinoma, metastatic breast cancer, and ovarian cancer . Gemcitabine monophosphate (disodium) is a prodrug that is converted into its active metabolites within the body, thereby inhibiting DNA synthesis and promoting apoptosis in malignant cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gemcitabine monophosphate (disodium) involves the phosphorylation of gemcitabine. This process typically requires the use of deoxycytidine kinase, which catalyzes the addition of a phosphate group to gemcitabine, forming gemcitabine monophosphate . The reaction conditions often include an aqueous medium and a controlled pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of gemcitabine monophosphate (disodium) involves large-scale enzymatic phosphorylation followed by purification processes to isolate the desired compound. The use of lipid calcium phosphate nanoparticles has been explored to enhance the delivery and efficacy of gemcitabine monophosphate in clinical settings .
化学反应分析
Types of Reactions
Gemcitabine monophosphate (disodium) undergoes several types of chemical reactions, including:
Phosphorylation: Conversion of gemcitabine to gemcitabine monophosphate.
Hydrolysis: Breakdown of gemcitabine monophosphate to its inactive forms.
Oxidation and Reduction: Involvement in redox reactions within the cellular environment.
Common Reagents and Conditions
Common reagents used in these reactions include deoxycytidine kinase for phosphorylation and various buffers to maintain the required pH levels. The conditions often involve controlled temperatures and aqueous environments to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include gemcitabine diphosphate and gemcitabine triphosphate, which are the active metabolites responsible for the compound’s anticancer effects .
科学研究应用
Gemcitabine monophosphate (disodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
Biology: Investigated for its role in cellular processes and DNA synthesis inhibition.
作用机制
Gemcitabine monophosphate (disodium) exerts its effects by inhibiting DNA synthesis. Once inside the cell, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites inhibit ribonucleotide reductase and DNA polymerase, leading to the termination of DNA strand elongation and induction of apoptosis . The molecular targets include ribonucleotide reductase and DNA polymerase, which are crucial for DNA replication and repair .
相似化合物的比较
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy, primarily for leukemia.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Cladribine: Employed in the treatment of hairy cell leukemia.
Uniqueness
Gemcitabine monophosphate (disodium) is unique due to its broader spectrum of antitumor activity and its ability to be used in combination with other chemotherapeutic agents for enhanced efficacy . Unlike cytarabine, which is primarily used for hematological malignancies, gemcitabine monophosphate (disodium) is effective against a variety of solid tumors .
属性
分子式 |
C9H10F2N3Na2O7P |
|---|---|
分子量 |
387.14 g/mol |
IUPAC 名称 |
disodium;[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6?,7-;;/m1../s1 |
InChI 键 |
JVSFEPHISQCATF-VMHTZBTKSA-L |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)

